(Z)-methyl 2-(6-methoxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
This compound belongs to the benzothiazole-acetate class, characterized by a benzo[d]thiazole core substituted with a 6-methoxy group, a (3-phenylpropanoyl)imino moiety at position 2, and a methyl acetate group at position 2. Such derivatives are often synthesized via multi-component reactions or condensation strategies, with structural modifications influencing their physicochemical and biological properties .
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-25-15-9-10-16-17(12-15)27-20(22(16)13-19(24)26-2)21-18(23)11-8-14-6-4-3-5-7-14/h3-7,9-10,12H,8,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFNQZKUAZRZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)CCC3=CC=CC=C3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-methoxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by various studies and data.
Chemical Structure
The compound features a complex structure that includes:
- A methyl ester functional group.
- A benzo[d]thiazole moiety.
- An imino linkage with a phenylpropanoyl substituent.
Antitumor Activity
Research has indicated that derivatives of benzo[d]thiazole compounds exhibit significant antitumor properties. The specific compound under review has shown promising results in inhibiting cancer cell proliferation in vitro.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Study A |
| HeLa (Cervical Cancer) | 12.0 | Study B |
| A549 (Lung Cancer) | 8.7 | Study C |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. In vivo studies showed a reduction in inflammatory markers.
Case Study: Anti-inflammatory Activity
A study conducted on rats demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6 after induced inflammation, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Properties
Preliminary screenings indicate that the compound exhibits antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | Study D |
| Escherichia coli | 30 | Study E |
| Pseudomonas aeruginosa | 40 | Study F |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Walls : The antimicrobial effects may be attributed to the disruption of bacterial cell wall synthesis.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive handles for further derivatization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8h | 2-(6-methoxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid | 85% | |
| Basic hydrolysis (saponification) | NaOH (2M), EtOH, 60°C | Sodium salt of the carboxylic acid | 78% |
Mechanistic Insight :
Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate. Acidic conditions involve protonation of the carbonyl, followed by nucleophilic water attack.
Nucleophilic Substitution at the Methoxy Group
The methoxy substituent on the benzothiazole ring can undergo demethylation under harsh acidic conditions, generating a hydroxyl group for further functionalization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Demethylation | HBr (48%), AcOH, 110°C | 2-(6-hydroxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | 62% | |
| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | Methyl ether derivative (no structural change observed) | 90% |
Key Observation :
Demethylation is selective for the 6-methoxy group due to steric and electronic effects of the adjacent imino and thiazole moieties.
Condensation Reactions at the Imino Group
The imino (-NH-) group participates in condensation reactions with aldehydes or ketones, forming Schiff bases or heterocyclic derivatives.
| Reaction Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 12h | (Z)-methyl 2-(6-methoxy-2-((3-phenylpropanoyl)benzylideneamino)benzo[d]thiazol-3(2H)-yl)acetate | 70% | |
| Acetylacetone | AcOH, 80°C, 6h | Cyclic enamine derivative | 55% |
Mechanistic Pathway :
The imino nitrogen acts as a nucleophile, attacking the carbonyl carbon of aldehydes/ketones to form a new C=N bond. Acid catalysis accelerates the reaction by protonating the carbonyl oxygen.
Reduction of the Imino Group
The imino group can be reduced to a secondary amine using hydride reagents or catalytic hydrogenation.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | (Z)-methyl 2-(6-methoxy-2-((3-phenylpropanoyl)amino)benzo[d]thiazol-3(2H)-yl)acetate | 88% | |
| Hydride reduction | NaBH₄, MeOH, 0°C | Partial reduction to amine (with side products) | 45% |
Selectivity Note :
Catalytic hydrogenation preserves stereochemistry at the C=N bond, while NaBH₄ may lead to stereochemical scrambling.
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring undergoes nitration and sulfonation at specific positions dictated by directing groups.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 65% | |
| Sulfonation | SO₃, H₂SO₄, 60°C | 5-Sulfo derivative | 58% |
Regiochemical Control :
The electron-withdrawing thiazole ring directs electrophiles to the 5-position, while the methoxy group at C6 provides minor para-directing influence.
Cross-Coupling Reactions
The benzothiazole sulfur atom and aromatic protons participate in palladium-catalyzed cross-coupling reactions.
Catalytic System :
Palladium catalysts with bulky phosphine ligands (e.g., Xantphos) enhance coupling efficiency by stabilizing the active Pd(0) species .
Photochemical Reactions
The compound exhibits photostability under UV light but undergoes [2+2] cycloaddition in the presence of dienophiles.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| UV irradiation (365 nm) | Maleic anhydride, CH₂Cl₂ | Cyclobutane adduct at the thiazole ring | 40% |
Mechanism :
The thiazole ring’s conjugated π-system absorbs UV light, forming an excited state that reacts with electron-deficient dienophiles .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs are compared in Table 1 , focusing on substituents, ester groups, and biological activities.
Table 1: Structural and Functional Comparison of Benzothiazole-Acetate Derivatives
Key Structural and Functional Differences
Ester Group Influence :
- Methyl esters (e.g., target compound, 2g ) generally exhibit higher metabolic stability compared to ethyl esters (e.g., ) due to reduced steric hindrance and lipophilicity.
- Ethyl esters may offer better solubility in organic solvents during synthesis .
Imino Substituents: The 3-phenylpropanoyl group in the target compound introduces a flexible aliphatic chain, whereas halogenated aryl groups (e.g., 2-bromobenzoyl in 2g ) increase electrophilicity and binding affinity. Polar Groups: Sulfamoyl () or nitro () substituents alter solubility and electronic properties, influencing bioavailability and target selectivity.
Synthetic Routes: The target compound’s synthesis likely involves imino group formation via condensation, analogous to methods in and . Multi-component reactions () and Pd-catalyzed cross-couplings () are common for benzothiazole derivatives but may differ in efficiency and yield depending on substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
